1-Ethyl-2-methyl-5-acetylimidazole
Description
1-Ethyl-2-methyl-5-acetylimidazole is a substituted imidazole derivative characterized by an ethyl group at position 1, a methyl group at position 2, and an acetyl group at position 4. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal and industrial chemistry. These analogs are frequently explored for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Properties
CAS No. |
403793-00-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-ethyl-2-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-10-7(3)9-5-8(10)6(2)11/h5H,4H2,1-3H3 |
InChI Key |
FMHKREROEFVVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=C1C(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility Acetyl vs. Ethyl/Methyl vs. Hydroxyethyl Groups: Ethyl and methyl substituents (as in the target compound) contribute to steric hindrance and metabolic stability, whereas hydroxyethyl groups (e.g., in ) introduce polarity, impacting bioavailability.
Pharmacological Activities Antimicrobial Activity: Benzimidazole derivatives with carboxylate esters (e.g., ) show broad-spectrum antimicrobial effects, suggesting that the acetyl group in the target compound could be optimized for similar applications. Anti-inflammatory Potential: Substituted imidazoles with electron-withdrawing groups (e.g., nitro in ) often exhibit anti-inflammatory activity, but the acetyl group’s role remains speculative without direct data.
Synthetic Accessibility
- The synthesis of this compound likely involves multi-step protocols similar to those for 5-nitroimidazoles (e.g., refluxing with α-haloketones ) or benzimidazoles (e.g., column chromatography purification ).
Research Findings and Data Tables
Table 1: Thermal and Spectral Data of Selected Analogs
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